5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
Properties
CAS No. |
394239-98-6 |
|---|---|
Molecular Formula |
C29H23BrClN3O4 |
Molecular Weight |
592.87 |
IUPAC Name |
5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37) |
InChI Key |
TUDQVMNYCDUOED-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, also known by its CAS number 394239-98-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C29H23BrClN3O4
- Molecular Weight : 592.87 g/mol
- LogP : 5.917 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution within biological systems.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been shown to act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as the EGFR pathway .
Anti-inflammatory Effects
In vitro studies on related pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound could be beneficial in treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes in metabolic pathways, which can lead to reduced proliferation of cancer cells and bacteria.
- Receptor Modulation : Some studies suggest that pyrazoles can interact with estrogen receptors and other nuclear receptors, influencing gene expression related to growth and inflammation .
- Oxidative Stress Reduction : The antioxidant properties of related compounds indicate that this compound may help mitigate oxidative stress in cells, which is a contributing factor in various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. Pyrazoles have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The unique structural features of 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suggest potential anticancer activity. Compounds containing quinoline and pyrazole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms of action may involve the modulation of signaling pathways associated with cell growth and survival.
Synthesis and Modifications
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.
- Quinoline Synthesis : The quinoline moiety can be synthesized via methods such as Skraup synthesis.
- Coupling Reactions : Incorporation of bromophenyl and chloro-oxo groups through coupling reactions like Suzuki or Heck coupling.
- Final Assembly : The final compound is assembled through condensation reactions under acidic or basic conditions.
Potential Applications
Given its diverse functional groups, this compound has potential applications in:
- Antimicrobial Agents : Targeting bacterial infections.
- Anticancer Therapies : Modulating cancer cell growth.
- Drug Development : Serving as a lead compound for further modifications to enhance biological activity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Key Observations :
-
The pyrazole ring undergoes regioselective bromination at the C4 position under mild conditions.
-
The quinoline 2-oxo group participates in redox reactions, though steric hindrance from the phenyl substituent limits full reduction.
-
The carboxylic acid can be derivatized to esters or amides, enabling prodrug strategies.
Synthetic Modifications
Multi-step synthetic pathways are employed to modify the compound’s core structure:
Halogenation Reactions
| Reaction Type | Reagents/Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide), AIBN, CCl₄ | Bromination at pyrazole C4 | >90% regioselectivity | |
| Chlorination | SO₂Cl₂, DMF catalyst | Chlorination at quinoline C6 | Limited by steric effects |
Side-Chain Modifications
| Modification | Method | Resulting Compound | Application | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂ → ROH | Methyl/pentyl esters | Enhanced bioavailability | |
| Amide Coupling | EDC/HOBt, R-NH₂ | Amide derivatives | Targeted drug delivery |
Notable Findings :
-
Bromination at the pyrazole ring occurs preferentially over the quinoline core due to electronic factors.
-
Ester derivatives show improved solubility in polar aprotic solvents (e.g., DMSO, DMF).
Nucleophilic Acyl Substitution
The 5-oxopentanoic acid moiety participates in nucleophilic substitutions:
-
Kinetics : Second-order dependence on carboxylic acid and alcohol concentrations.
-
Catalysis : DMAP accelerates reaction rates by stabilizing the intermediate .
Pyrazole Ring Reactivity
Electrophilic aromatic substitution (EAS) on the pyrazole ring follows this mechanism:
-
Generation of electrophile (e.g., Br⁺ from Br₂).
-
Attack at the most electron-rich position (C4).
-
Rearomatization via deprotonation.
Stability Under Reaction Conditions
Medicinal Chemistry
-
Amide derivatives exhibit enhanced binding to NMDA receptors, as shown in SAR studies .
-
Brominated analogs demonstrate improved anti-inflammatory activity (IC₅₀ = 0.8 μM in COX-2 assay).
Material Science
-
Ester derivatives form self-assembled monolayers (SAMs) on gold surfaces, useful in biosensors.
Comparative Reactivity With Analogues
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) on the quinolin moiety may enhance electrophilic reactivity compared to phenyl .
Trends :
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but hydrophobic substituents (e.g., bromophenyl) reduce it. Fluorophenyl (23) may offer intermediate solubility due to lower hydrophobicity .
- Stability: Halogenated quinolin moieties (e.g., 6-chloro in the target) may increase metabolic stability compared to non-halogenated analogs .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via a multi-step procedure involving cyclocondensation and functional group modifications. Evidence from analogous pyrazoline derivatives indicates the use of General Procedure G (as described in and ), which employs reflux conditions with stoichiometric ratios of intermediates (e.g., substituted quinolinones and pyrazoline precursors). Purification is achieved using flash column chromatography (10% methanol in dichloromethane) or preparative HPLC, yielding >94% purity. Critical parameters include solvent selection (e.g., dichloromethane for solubility), reaction time (12–24 hr), and temperature (60–80°C). Low yields (e.g., 22–27% for certain analogs) may require iterative optimization of stoichiometry or catalyst loading .
Basic: How is structural confirmation and purity validation performed?
Methodological Answer:
Structural confirmation relies on 1H/13C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazoline CH2 at δ 3.1–3.5 ppm) and carbonyl groups (δ 165–175 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ matching theoretical values within 2 ppm error). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For halogenated analogs, 19F NMR or elemental analysis may supplement characterization .
Advanced: What pharmacological targets or mechanisms are associated with this compound?
Methodological Answer:
The compound’s structural analogs (e.g., DQP-1105 in ) exhibit non-competitive NMDA receptor antagonism , validated via electrophysiological assays (e.g., patch-clamp studies in HEK293 cells expressing GluN subunits). To identify targets, researchers employ radioligand binding assays (e.g., [3H]MK-801 displacement) and calcium flux assays using FLIPR Tetra. Dose-response curves (IC50 values) and selectivity profiling against related receptors (e.g., AMPA, kainate) are critical to confirm mechanism .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
SAR studies focus on substituent effects:
- Quinolinone moiety : Replace the 6-chloro group with fluoro or methyl to assess steric/electronic impacts on receptor binding ( ).
- Pyrazoline core : Modify the 4,5-dihydro-1H-pyrazol-1-yl group to test conformational flexibility (e.g., rigidify with sp3 hybridization).
- Carboxylic acid terminus : Esterify or amidate to evaluate solubility and bioavailability.
Pharmacophore modeling (e.g., using Schrödinger’s Phase) identifies critical hydrogen-bond acceptors and hydrophobic regions. Biological data (IC50, logP) are correlated with substituent properties (Hammett σ, π parameters) .
Advanced: What computational strategies predict metabolic stability or toxicity?
Methodological Answer:
In silico ADMET prediction (e.g., SwissADME, admetSAR) estimates metabolic liability, focusing on:
- Cytochrome P450 interactions : Docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., bromophenyl or quinolinone groups).
- Hepatotoxicity : Rule-based alerts (e.g., structural similarity to known toxicophores) are flagged.
Experimental validation includes microsomal stability assays (rat/human liver microsomes) and AMES testing for mutagenicity. For analogs with low metabolic stability (t1/2 < 30 min), prodrug strategies (e.g., ester prodrugs) are explored .
Advanced: How are contradictions in synthetic yield or reproducibility resolved?
Methodological Answer:
Discrepancies in yield (e.g., 22% vs. 86% for similar compounds in ) are addressed by:
- Reaction monitoring : TLC or in situ IR tracks intermediate formation.
- Catalyst screening : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., proline derivatives) improve efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.
Reproducibility is ensured via strict control of anhydrous conditions and inert atmospheres (N2/Ar) .
Basic: What analytical methods validate batch-to-batch consistency?
Methodological Answer:
Quality control protocols include:
- HPLC-UV/ELSD : Retention time (±0.1 min) and peak area (>95% purity).
- DSC/TGA : Melting point consistency (±2°C) and thermal decomposition profiles.
- Elemental analysis : C, H, N content within ±0.4% of theoretical values.
For GMP-compliant batches, ICH guidelines (Q2(R1)) are followed for method validation .
Advanced: How does the heterocyclic system influence physicochemical properties?
Methodological Answer:
The pyrazoline-quinolinone scaffold impacts:
- LogP : Calculated (ChemAxon) values ~3.5–4.2 due to aromatic bromine/chlorine.
- Aqueous solubility : <10 µg/mL at pH 7.4 (shake-flask method), necessitating salt formation (e.g., sodium salt).
- Plasma protein binding : >90% (equilibrium dialysis), influenced by halogen substituents.
Molecular dynamics simulations (GROMACS) correlate structural rigidity with membrane permeability .
Advanced: What in vitro models assess cytotoxicity and therapeutic index?
Methodological Answer:
- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC50 > 100 µM indicates low toxicity).
- Therapeutic index : Ratio of IC50 (cancer cells, e.g., MCF-7) to EC50 (target activity, e.g., NMDA inhibition).
- hERG inhibition : Patch-clamp assays (IC50 > 30 µM required for cardiac safety) .
Advanced: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
Chiral centers (e.g., pyrazoline C3) are controlled via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
